molecular formula C4Cl5F5 B14597469 1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane CAS No. 170788-16-6

1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane

Cat. No.: B14597469
CAS No.: 170788-16-6
M. Wt: 320.3 g/mol
InChI Key: IRXINJIOQHNGQZ-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms

Chemical Reactions Analysis

1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The pathways involved often include the activation of specific enzymes or receptors that facilitate the compound’s effects .

Comparison with Similar Compounds

1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane can be compared with other halogenated butanes, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential for diverse applications.

Properties

IUPAC Name

1,1,1,2,2-pentachloro-3,3,4,4,4-pentafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl5F5/c5-1(6,3(7,8)9)2(10,11)4(12,13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXINJIOQHNGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)(Cl)Cl)(Cl)Cl)(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl5F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348804
Record name 1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170788-16-6
Record name 1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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